7-chloro-5-(methylsulfonyl)-N-(2,4,6-trimethylphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
7-Chloro-5-methanesulfonyl-N-(2,4,6-trimethylphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methanesulfonyl-N-(2,4,6-trimethylphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro and Methanesulfonyl Groups: These groups are introduced through electrophilic substitution reactions using reagents such as thionyl chloride and methanesulfonyl chloride.
Attachment of the Trimethylphenyl Group: This step involves the coupling of the benzoxazepine core with 2,4,6-trimethylphenylamine under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted benzoxazepine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
It may exhibit biological activities such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine
Potential therapeutic applications could include the treatment of neurological disorders, inflammation, or cancer.
Industry
The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of
Properties
Molecular Formula |
C20H23ClN2O4S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
7-chloro-5-methylsulfonyl-N-(2,4,6-trimethylphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C20H23ClN2O4S/c1-12-9-13(2)19(14(3)10-12)22-20(24)18-7-8-23(28(4,25)26)16-11-15(21)5-6-17(16)27-18/h5-6,9-11,18H,7-8H2,1-4H3,(H,22,24) |
InChI Key |
RHUIEUKWBHDKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C)C |
Origin of Product |
United States |
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